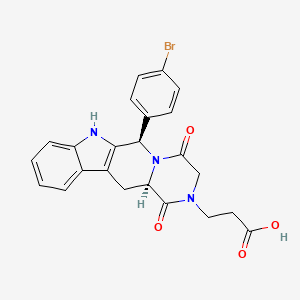
Pde5-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde5-IN-5 is a phosphodiesterase type 5 inhibitor, a class of compounds known for their vasodilating properties. These inhibitors work by blocking the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates muscle relaxation and vasodilation, making these compounds effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphodiesterase type 5 inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and benzoyl derivatives, which are key intermediates in the synthesis of phosphodiesterase type 5 inhibitors .
Applications De Recherche Scientifique
Phosphodiesterase type 5 inhibitors have a wide range of scientific research applications:
Mécanisme D'action
Phosphodiesterase type 5 inhibitors work by selectively inhibiting the degradation of cyclic guanosine monophosphate in vascular smooth muscle cells . This inhibition enhances nitric oxide availability, promoting vasodilation and improving blood flow . The molecular targets include the phosphodiesterase type 5 enzyme and the nitric oxide-cyclic guanosine monophosphate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil (Viagra): The first effective oral treatment for erectile dysfunction.
Tadalafil (Cialis): Known for its longer duration of action.
Vardenafil (Levitra): Similar in action to sildenafil but with a different side effect profile.
Uniqueness
Pde5-IN-5 stands out due to its unique binding characteristics and selectivity for the phosphodiesterase type 5 enzyme . Recent advancements have led to the development of allosteric inhibitors, which offer unparalleled selectivity and reduced side effects compared to traditional competitive inhibitors .
Propriétés
Formule moléculaire |
C23H20BrN3O4 |
|---|---|
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
Clé InChI |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
SMILES isomérique |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
SMILES canonique |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


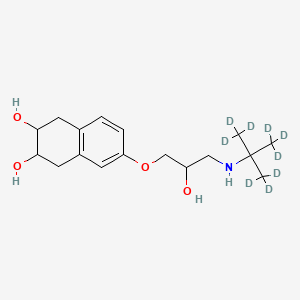
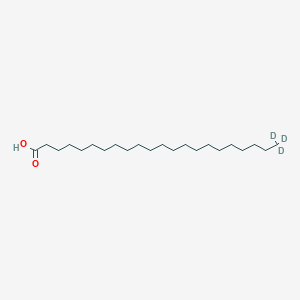
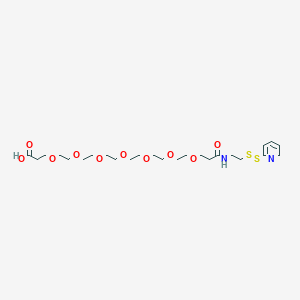
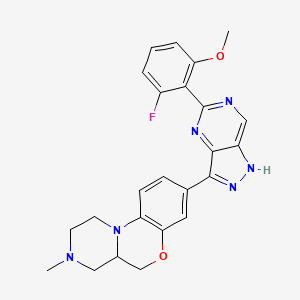
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
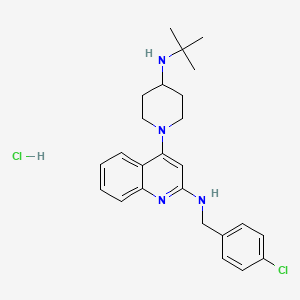
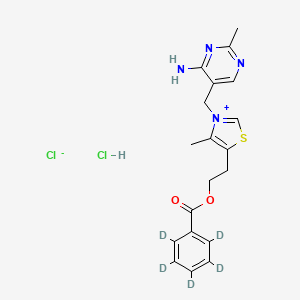
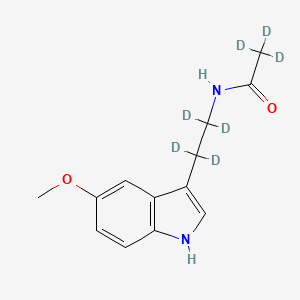
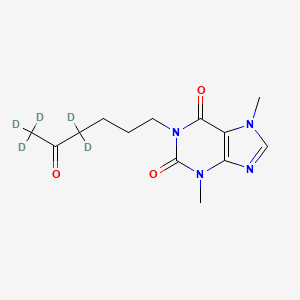
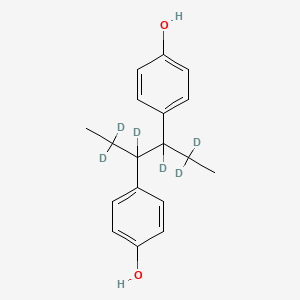
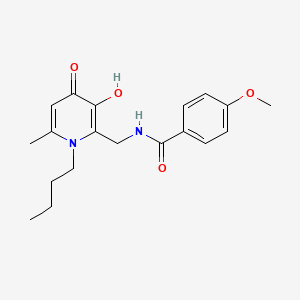
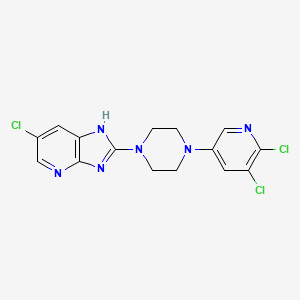
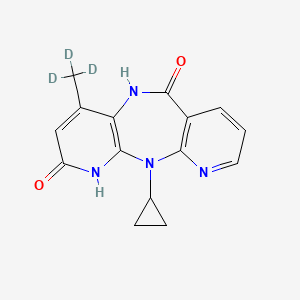
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
